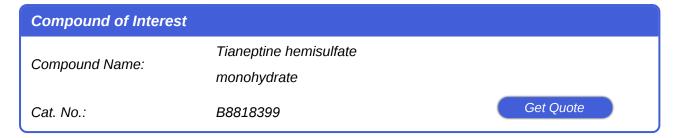


Physicochemical Characterization of Tianeptine Hemisulfate Monohydrate Powder: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive physicochemical characterization of **Tianeptine Hemisulfate Monohydrate** powder, a salt form of the atypical antidepressant tianeptine. This document outlines key analytical methodologies and presents data on the material's identity, purity, solid-state properties, and stability. The information contained herein is intended to support researchers, scientists, and drug development professionals in the formulation and analysis of this active pharmaceutical ingredient (API).

Introduction

Tianeptine is an atypical antidepressant agent with a unique neurochemical profile. The hemisulfate monohydrate salt of tianeptine has been developed to improve upon the physicochemical properties of other salt forms, such as the sodium salt, notably in terms of stability and hygroscopicity.[1][2] A thorough understanding of the physicochemical characteristics of **Tianeptine Hemisulfate Monohydrate** is crucial for consistent manufacturing, stable formulation development, and ensuring therapeutic efficacy. This guide details the analytical techniques and corresponding data for the comprehensive characterization of this API powder.



Physicochemical Properties

The fundamental physicochemical properties of **Tianeptine Hemisulfate Monohydrate** are summarized below.

Property	Data	Reference
Chemical Name	7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] [3][4]thiazepin-11- yl)amino]heptanoic acid hemisulfate monohydrate	
CAS Number	1224690-84-9	[5]
Molecular Formula	C42H56Cl2N4O14S3	[5]
Molecular Weight	1008.09 g/mol	[5]
Appearance	White to off-white crystalline powder	[5]

Analytical Characterization Data X-Ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a critical technique for identifying the crystalline form of a pharmaceutical solid. The XRPD pattern of **Tianeptine Hemisulfate Monohydrate** exhibits a unique set of diffraction peaks, confirming its distinct crystalline structure.



2θ Angle (°)
8.25
8.97
11.49
13.91
14.73
16.95
18.07
19.39
20.59
21.99
22.83
23.27

Data extracted from US Patent 8,198,268 B2.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal properties and stability of the material.



Analytical Technique	Observation
Differential Scanning Calorimetry (DSC)	A single endothermic event is observed with an onset at approximately 193 °C, indicative of melting or decomposition.
Thermogravimetric Analysis (TGA)	A weight loss of approximately 5.0% is observed between room temperature and 199 °C, corresponding to the loss of the single water molecule in the monohydrate form.

Data extracted from US Patent 8,198,268 B2.

Hygroscopicity and Water Content

Dynamic Vapor Sorption (DVS) is employed to assess the hygroscopicity of the powder, which is a critical parameter for determining appropriate storage and handling conditions.

Analytical Technique	Observation
Dynamic Vapor Sorption (DVS)	The material shows minimal water uptake at relative humidity (RH) up to 90% at 25 °C, indicating that it is significantly less hygroscopic compared to the sodium salt form.
Aqueous Solubility	Solubility is less than 1 mg/mL in 10 mM HCl, a pH 6.5 buffer solution, and deionized water, indicating low aqueous solubility.

Data extracted from US Patent 8,198,268 B2.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

X-Ray Powder Diffraction (XRPD)

• Objective: To identify the crystalline form of **Tianeptine Hemisulfate Monohydrate**.



- Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.
- Sample Preparation: A representative sample of the powder (approximately 1-2 g) is gently crushed, if necessary, to ensure a fine and homogenous powder. The powder is then packed into a sample holder, ensuring a flat and even surface.[6]
- Instrument Parameters:

• Radiation: Cu K α (λ = 1.5406 Å)

Voltage and Current: 40 kV and 40 mA

Scan Range (2θ): 5° to 40°

Scan Speed: 0.1°/min to 1°/min

Step Size: 0.01° to 0.02°[6]

 Data Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) of the diffraction peaks. The pattern is compared to a reference standard or previously obtained data to confirm the crystalline form.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and other thermal transitions of the powder.
- Instrumentation: A differential scanning calorimeter calibrated with indium and tin standards.
- Sample Preparation: A small amount of the powder (2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[8]
- Instrument Parameters:

Heating Rate: 10 °C/min[7]



- Temperature Range: Typically from 30 °C to a temperature above the expected thermal event (e.g., 250 °C).
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.[7]
- Reference: An empty, sealed aluminum pan.
- Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

- Objective: To determine the water content and thermal decomposition profile.
- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: A sample of the powder (5-15 mg) is accurately weighed into a tared TGA pan.
- Instrument Parameters:
 - Heating Rate: 10 °C/min
 - Temperature Range: Ambient to a temperature sufficient to observe all weight loss events (e.g., 300 °C).
 - Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
- Data Analysis: The TGA thermogram is analyzed to determine the percentage weight loss as a function of temperature. The weight loss corresponding to the dehydration of the monohydrate is calculated based on the stoichiometry.

Dynamic Vapor Sorption (DVS)

- Objective: To assess the hygroscopicity of the powder.
- Instrumentation: A dynamic vapor sorption analyzer with a microbalance.



- Sample Preparation: A small amount of the powder (10-20 mg) is placed in the DVS sample pan.
- Instrument Parameters:
 - Temperature: 25 °C
 - Relative Humidity (RH) Program: The sample is typically dried at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments) up to 90% RH, and then a corresponding decrease back to 0% RH.[9]
 - Equilibrium Criterion: A pre-defined rate of change in mass over time (e.g., <0.002% in 5 minutes) is used to determine equilibrium at each RH step.
- Data Analysis: The change in mass as a function of RH is plotted to generate a sorptiondesorption isotherm. The total water uptake at 90% RH is used to classify the hygroscopicity.

High-Performance Liquid Chromatography (HPLC) for Stability and Purity

- Objective: To determine the purity of Tianeptine Hemisulfate Monohydrate and to separate
 it from potential degradation products.
- Instrumentation: A high-performance liquid chromatography system with a UV detector.
- Chromatographic Conditions (Example Method for Tianeptine Sodium, adaptable for the hemisulfate):
 - Column: Agilent-Zorbax-XDB-C18 (or equivalent)[3]
 - Mobile Phase A: 0.02M Sodium Acetate buffer (pH 4.2)[3]
 - Mobile Phase B: Acetonitrile[3]
 - Gradient Elution: A suitable gradient program is developed to ensure separation of the main peak from any impurities or degradants.
 - Flow Rate: 1.0 mL/min



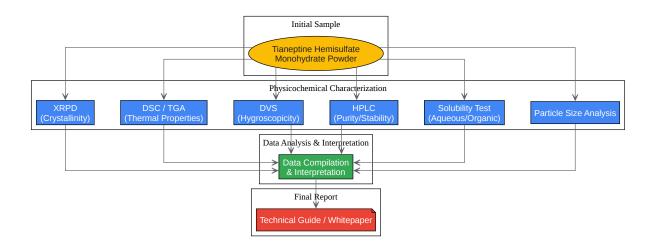
Injection Volume: 10-20 μL

Detection: UV at 220 nm or 254 nm[3][10]

• Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the API is subjected to stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress).[5] The resulting solutions are analyzed to ensure that degradation products are resolved from the parent peak.

Signaling Pathways and Experimental Workflow Diagrams

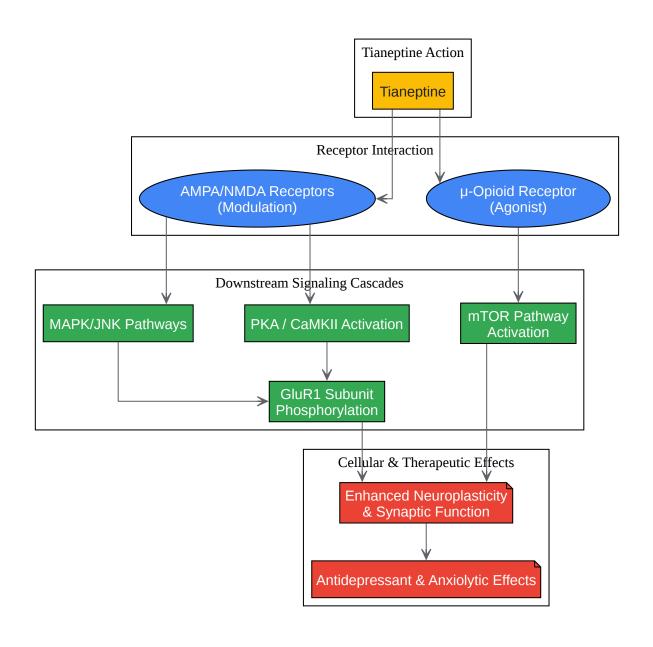
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Tianeptine and a typical experimental workflow for the physicochemical characterization of the powder.





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Physicochemical characterization workflow.



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Tianeptine's proposed signaling pathways.

Conclusion

This technical guide provides a foundational physicochemical profile of **Tianeptine Hemisulfate Monohydrate** powder. The data presented herein confirms its unique crystalline structure, thermal properties, and low hygroscopicity, which are advantageous for pharmaceutical development. The detailed experimental protocols serve as a practical resource for researchers involved in the quality control and formulation of this active pharmaceutical ingredient. Further studies may be warranted to explore polymorphism, solubility in a wider range of solvents, and long-term stability under various storage conditions.

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